Trifluoroacetamide

Übersicht

Beschreibung

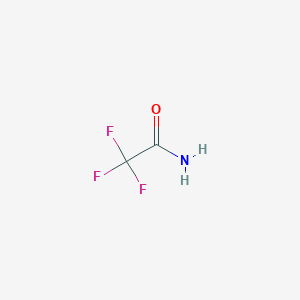

Trifluoroacetamide, with the chemical formula C₂H₂F₃NO , is a compound characterized by the presence of trifluoromethyl and amide functional groups. It is a colorless liquid known for its applications in various chemical processes . This compound is the perfluorinated analog of acetamide, and it exhibits unique properties due to the presence of fluorine atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trifluoroacetamide can be synthesized through several methods:

Reaction of Trifluoroacetic Acid Esters with Ammonia: this compound can be prepared by reacting trifluoroacetic acid methyl ester or trifluoroacetic acid ethyl ester with ammonia.

Electrochemical Approach: Another method involves the electrochemical synthesis from 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a) catalyzed by a B12 complex.

Industrial Production Methods:

Refluxing and Water-Dividing: In industrial settings, this compound can be produced by refluxing and water-dividing under the action of a catalyst to collect gaseous trifluoroacetonitrile, which is then introduced into a reaction with liquid ammonia.

Polyphosphoric Acid Method: Another industrial method involves using polyphosphoric acid as a solvent and phosphorus pentoxide as a dehydrating agent to convert this compound into trifluoroacetonitrile, which is then reacted with liquid ammonia to produce trifluoroacetamidine.

Analyse Chemischer Reaktionen

Trifluoroacetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents such as potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, osmium tetroxide, chromium trioxide (CrO₃), and iodine (I₂).

Reducing Agents: Hydrogen gas with nickel or rhodium catalysts, zinc with hydrochloric acid, lithium aluminum hydride, and sodium borohydride (NaBH₄).

Nucleophiles: Organolithium, Grignard reagents, organocuprates, and enolates.

Major Products:

Oxidation Products: Carboxylic acids and ketones.

Reduction Products: Amines and alcohols.

Substitution Products: Various substituted amides and other derivatives.

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

Aqueous Zinc-Ion Batteries (AZIBs)

Trifluoroacetamide has been identified as an effective additive in the development of stable electrolytes for aqueous zinc-ion batteries. The addition of TFA enhances the transport of zinc ions () by altering the structure of the hydrated zinc ions, leading to improved ionic conductivity and stability of the electrolyte. Research indicates that zinc symmetric cells utilizing TFA remain stable for over 1360 hours at high current densities, significantly improving the performance of AZIBs under demanding conditions .

Biochemical Applications

Fluorescence Quenching

In biochemistry, TFA has been utilized as a quencher for tryptophan fluorescence. Studies show that TFA effectively quenches fluorescence via both dynamic and static mechanisms, with specific quenching constants determined for various proteins. This property is particularly useful in studying protein interactions and dynamics, as it allows researchers to probe the environment around tryptophan residues .

Organic Synthesis

N-terminal Protection in Peptide Synthesis

this compound serves as a protective group in solid-phase peptide synthesis (SPPS). It allows for selective N-terminal protection of amino acids, facilitating subsequent chemical modifications without interfering with other functional groups. The robustness of the this compound group makes it suitable for various synthetic strategies, including site-specific methylation under Mitsunobu conditions. This method yields high purity and efficiency, addressing common challenges in peptide synthesis .

Environmental Studies

Impact on Aquatic Ecosystems

Research has also focused on the environmental implications of this compound and its derivatives. TFA has been studied for its phytotoxic effects on aquatic plants, revealing that while it can affect certain biochemical pathways, it does not pose significant risks at environmentally relevant concentrations . This information is crucial for assessing the ecological impact of compounds derived from industrial processes.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of trifluoroacetamide involves its ability to act as a protecting group for amines. The trifluoroacetyl group stabilizes the amine by forming a stable amide bond, which can be selectively cleaved under mild conditions . In zinc-ion batteries, the carbonyl group of this compound interacts strongly with zinc ions, altering the structure of zinc complexes and enhancing ion transport .

Vergleich Mit ähnlichen Verbindungen

- N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

- Trimethylsilyl Cyanide (TMSCN)

Biologische Aktivität

Trifluoroacetamide (TFA) is a compound of significant interest in various fields, particularly in organic chemistry and pharmacology. Its unique trifluoromethyl group contributes to its reactivity and biological activity. This article explores the biological activity of TFA, highlighting its effects, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula . The trifluoromethyl group () enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry.

Biological Activity Overview

- Antimicrobial Activity : TFA and its derivatives have been studied for their antimicrobial properties. Research indicates that certain this compound derivatives exhibit significant antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Toxicity Studies : Investigations into the toxicity of TFA reveal mixed results. A study on the effects of TFA on aquatic organisms showed that while it can affect pigment concentrations in plants, it does not pose a significant risk at environmentally relevant concentrations .

- Mechanism of Action : The biological mechanisms by which TFA exerts its effects are still being elucidated. It is believed that the trifluoromethyl group may interact with biological membranes or enzymes, altering their function or stability .

Case Study 1: Antibacterial Potential

A series of studies evaluated the antibacterial potential of novel acetamide derivatives, including those based on TFA. In vitro assays demonstrated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like levofloxacin. Notably, compounds derived from TFA showed enhanced activity against Bacillus subtilis, with MIC values lower than those of the control .

Case Study 2: Environmental Impact

Research on the environmental impact of TFA highlighted its uptake by pine trees (Pinus ponderosa) through atmospheric pathways. While TFA was accumulated by the foliage, no adverse physiological effects were observed at tested concentrations, suggesting a low ecological risk under specific conditions .

Table 1: Summary of Biological Activities of this compound Derivatives

Eigenschaften

IUPAC Name |

2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F3NO/c3-2(4,5)1(6)7/h(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKYWOKHZRQRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059868 | |

| Record name | Acetamide, 2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light yellow crystalline powder with a slight ether-like odor; [Acros Organics MSDS] | |

| Record name | 2,2,2-Trifluoroacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.85 [mmHg] | |

| Record name | 2,2,2-Trifluoroacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

354-38-1 | |

| Record name | Trifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOROACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36MU16BYFK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of trifluoroacetamide?

A1: this compound has the molecular formula C2H2F3NO and a molecular weight of 113.04 g/mol.

Q2: What are some key spectroscopic characteristics of this compound?

A2: Trifluoroacetamides, under electron impact mass spectrometry, exhibit characteristic peaks at m/z 69 due to [CF3]+ and often at m/z 97 corresponding to the [COCF3]+ ion fragment. [] They also show distinct signals in 1H and 19F NMR spectra. [, ]

Q3: Is this compound moisture-sensitive?

A3: Yes, this compound is moisture-sensitive and should be handled accordingly. []

Q4: What are some common applications of this compound in organic synthesis?

A4: this compound is frequently used as a protecting group for amines, particularly in peptide, aminosugar, and steroid glucoside synthesis. This is due to its ease of removal and the stability it provides to the protected amine. []

Q5: Can this compound be used to synthesize other trifluoroacetylated compounds?

A5: Yes, this compound can be alkylated with benzyl (pseudo)halides to prepare benzylic N-trifluoroacetamides. [] These compounds can then be further transformed into various trifluoromethylated heterocycles.

Q6: How is this compound used in analytical chemistry?

A6: this compound derivatives are valuable in analytical techniques like gas chromatography-mass spectrometry (GC-MS) for analyzing various compounds, including bacterial amines, domoic acid, and fecal sterols. [, , ]

Q7: How is this compound used in surface modification?

A7: this compound-terminated alkenes show promise in modifying carbon surfaces through photochemical grafting. The this compound group acts as an efficient electron acceptor, facilitating the grafting process and enabling the formation of dense monolayers. []

Q8: Are there any applications of this compound in materials science?

A8: Yes, a difunctional benzoxazine containing an o-trifluoroacetamide group has been synthesized and used as a precursor for polybenzoxazole. The resulting fluorinated polybenzoxazole demonstrates excellent properties, including a low dielectric constant, high thermal stability, and long shelf life. []

Q9: Can this compound be used as a source of CF3 in organic synthesis?

A9: Yes, recent research has shown that this compound, along with trifluoroacetic anhydride (TFAA), can be used as a CF3 source for the synthesis of trifluoromethylated imidazo-fused N-heterocycles. []

Q10: Have computational methods been used to study reactions involving this compound derivatives?

A10: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of coupling reactions involving N-(2-bromophenyl)-2,2,2-trifluoroacetamide and terminal alkynes catalyzed by CuI. These calculations provide insights into the reaction pathways and intermediates involved. []

Q11: How does the structure of this compound derivatives influence their biological activity?

A11: Studies on this compound analogues of siastatin B have shown that the presence and configuration of hydroxyl groups on the piperidine ring significantly affect their inhibitory activity against β-glucuronidase. []

Q12: Have any structure-activity relationship studies been conducted on flupyrimin, a this compound insecticide?

A12: Yes, research on flupyrimin analogues demonstrated the importance of both the pyridinylidene and trifluoroacetyl moieties for its insecticidal activity. These pharmacophores contribute to its binding affinity to nicotinic acetylcholine receptors (nAChRs) in insects. []

Q13: How can this compound derivatives be analyzed using GC-MS?

A14: this compound derivatives can be analyzed using GC-MS after derivatization with silylating agents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)this compound (BSTFA). This enhances their volatility and detectability. [, , ]

Q14: What derivatization techniques are employed for analyzing parabens using GC-MS?

A15: Parabens analysis through GC-MS often utilizes silylation reagents such as MTBSTFA, BSTFA, MSTFA, and BSA to enhance their thermal stability, volatility, and detectability. []

Q15: How is chemometric analysis used to optimize derivatization procedures for analyzing oestrogenic steroids?

A16: Principal component analysis (PCA) helps optimize derivatization conditions by reducing the dimensionality of data obtained from reactions with different reagents and conditions. This allows for identifying the most effective reagent and conditions for complete derivatization and enhanced sensitivity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.